![molecular formula C10H11BO3 B2896404 3-(Cyclopropylcarbonyl)phenylboronic acid CAS No. 2377609-66-8](/img/structure/B2896404.png)
3-(Cyclopropylcarbonyl)phenylboronic acid
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Overview
Description
3-(Cyclopropylcarbonyl)phenylboronic acid is a type of boronic acid that has been used as antibacterial agents . It is a compound that can be prepared and has properties like chemical structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes .
Synthesis Analysis
Phenylboronic acid-functionalized polymers have been synthesized using N,N’-methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach . This method displayed ultrahigh selectivity to cis-diol containing molecules .Molecular Structure Analysis
The molecular structure of 3-(Cyclopropylcarbonyl)phenylboronic acid is characterized by its molecular formula C10H11BO3 . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
Phenylboronic acids, including 3-(Cyclopropylcarbonyl)phenylboronic acid, are known for their ability to form stable complexes with diols, which is a key feature in many chemical reactions . They are often used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Cyclopropylcarbonyl)phenylboronic acid include its molecular weight, which is 190.003 Da . Detailed information about its solubility, stability, and other properties would require specific experimental data.Scientific Research Applications
- Boronic acids are versatile reagents in organic synthesis. They participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds. Researchers have employed 3-(Cyclopropylcarbonyl)phenylboronic acid as a building block for the synthesis of biologically active compounds, including pharmaceuticals .
- Phenylboronic acids exhibit specific interactions with diols (such as sugars and nucleotides). Researchers have functionalized surfaces with 3-(Cyclopropylcarbonyl)phenylboronic acid to create sensors for glucose, dopamine, and other analytes .
- Incorporating phenylboronic acid groups into polymers imparts unique properties. For instance:
Organic Synthesis and Medicinal Chemistry
Sensor Development
Polymer Materials
Mechanism of Action
Target of Action
The primary target of 3-(Cyclopropylcarbonyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction involves
Safety and Hazards
Future Directions
Boronic acids, including 3-(Cyclopropylcarbonyl)phenylboronic acid, are increasingly being used in diverse areas of research . Their unique properties have led to their utility in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acid research is promising, with many potential applications in chemical biology, supramolecular chemistry, and biomedical applications .
properties
IUPAC Name |
[3-(cyclopropanecarbonyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7,13-14H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAARFODOMXRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)C2CC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylcarbonyl)phenylboronic acid |
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